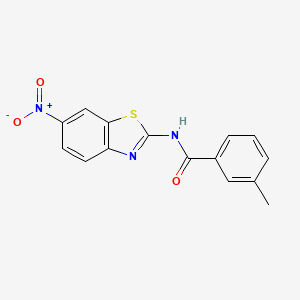

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that appears to be related to a class of benzothiazole derivatives. These derivatives have been studied for various biological activities, including cardiac electrophysiological activity, gelation behavior, metal chelation, and antimicrobial, anti-inflammatory, and psychotropic activities. The compound is not directly mentioned in the provided papers, but insights can be drawn from related compounds within the benzothiazole family.

Synthesis Analysis

The synthesis of benzothiazole derivatives is well-documented in the literature. For instance, N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and shown to exhibit cardiac electrophysiological activity . Similarly, a series of N-(thiazol-2-yl) benzamide derivatives were synthesized and characterized, with a focus on their gelation behavior . The synthesis of N-benzothiazol-2-yl-benzamide and related ligands has also been described, with these compounds forming metal chelates with various metals . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. The crystal structure of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide was determined to understand its conformational features . Similarly, the positional isomerism of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide was studied, revealing different solid-state arrangements and geometries influenced by the nitro substituent . These studies provide a foundation for understanding the molecular structure of this compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. An unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to benzothiazoles was reported, which could be relevant to the chemical behavior of this compound . The influence of different substituents on the rate of isomerization was also studied, providing insights into the reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The gelation behavior of N-(thiazol-2-yl) benzamide derivatives was investigated, highlighting the role of methyl functionality and non-covalent interactions . The physicochemical characterization of a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was performed, including their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity . These studies provide a framework for predicting the properties of this compound.

将来の方向性

The future directions for “3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by benzothiazole derivatives, this compound could be a promising candidate for drug development .

作用機序

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets through various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.

Result of Action

Similar compounds have been shown to exhibit significant anti-tubercular activity , suggesting that they may inhibit the growth or survival of Mycobacterium tuberculosis H37Ra.

特性

IUPAC Name |

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-3-2-4-10(7-9)14(19)17-15-16-12-6-5-11(18(20)21)8-13(12)22-15/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWJEMYDHYPFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol](/img/structure/B3013575.png)